Brain Natriuretic Peptide (BNP) (1-32), rat

Receptor binding cGMP assay Vascular smooth muscle

Researchers using rat cardiovascular models frequently encounter failed experiments due to inappropriate human BNP, which exhibits ~10-fold lower diuretic and hypotensive potency in rodent systems. Rat BNP (1-32) (CAS 133448-20-1) eliminates this mismatch, providing species-authentic NPR-A agonism. • Diuretic/hypotensive effects at 3 µg/kg dosing; vasorelaxation EC₅₀ = 6.7 nM in rat aortic strips • cGMP accumulation EC₅₀ = 170 nM; receptor binding IC₅₀ = 7.3 nM in rat VSMCs • Lyophilized powder, ≥97% HPLC purity; shipped ambient with global delivery

Molecular Formula C146H239N47O44S3
Molecular Weight 3453.0 g/mol
Cat. No. B13394040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrain Natriuretic Peptide (BNP) (1-32), rat
Molecular FormulaC146H239N47O44S3
Molecular Weight3453.0 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCCN)CCC(=O)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC4=CC=CC=C4)C(=O)O)CC(C)C)CCCNC(=N)N)CO)C(C)C)C
InChIInChI=1S/C146H239N47O44S3/c1-16-75(11)114-140(233)165-59-107(201)167-77(13)117(210)191-113(74(9)10)141(234)189-102(67-198)134(227)176-86(38-29-46-160-145(154)155)124(217)179-90(49-71(3)4)119(212)162-62-110(204)171-103(138(231)182-95(56-111(205)206)121(214)164-61-109(203)170-91(50-72(5)6)129(222)173-85(37-28-45-159-144(152)153)125(218)180-92(51-73(7)8)130(223)184-97(143(236)237)53-80-33-22-19-23-34-80)68-239-240-69-104(139(232)181-93(52-79-31-20-18-21-32-79)120(213)163-60-108(202)169-88(40-41-105(150)199)126(219)172-84(36-25-27-44-148)127(220)193-115(76(12)17-2)142(235)183-96(57-112(207)208)132(225)174-87(128(221)192-114)39-30-47-161-146(156)157)190-137(230)101(66-197)188-136(229)100(65-196)187-135(228)99(64-195)186-131(224)94(54-81-58-158-70-166-81)178-116(209)78(14)168-122(215)89(42-48-238-15)177-123(216)83(35-24-26-43-147)175-133(226)98(63-194)185-118(211)82(149)55-106(151)200/h18-23,31-34,58,70-78,82-104,113-115,194-198H,16-17,24-30,35-57,59-69,147-149H2,1-15H3,(H2,150,199)(H2,151,200)(H,158,166)(H,162,212)(H,163,213)(H,164,214)(H,165,233)(H,167,201)(H,168,215)(H,169,202)(H,170,203)(H,171,204)(H,172,219)(H,173,222)(H,174,225)(H,175,226)(H,176,227)(H,177,216)(H,178,209)(H,179,217)(H,180,218)(H,181,232)(H,182,231)(H,183,235)(H,184,223)(H,185,211)(H,186,224)(H,187,228)(H,188,229)(H,189,234)(H,190,230)(H,191,210)(H,192,221)(H,193,220)(H,205,206)(H,207,208)(H,236,237)(H4,152,153,159)(H4,154,155,160)(H4,156,157,161)
InChIKeyCKSKSHHAEYGHSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rat BNP (1-32) Identity & Specifications


Brain Natriuretic Peptide (BNP) (1-32), rat (CAS: 133448-20-1) is a 32-amino acid polypeptide hormone secreted primarily by the ventricular myocardium in response to cardiomyocyte stretch, playing a central role in cardiovascular homeostasis through natriuresis, diuresis, and vasorelaxation . The peptide features an intramolecular disulfide bridge between Cys¹⁰ and Cys²⁶, forming a ring structure essential for receptor binding, with a molecular weight of 3452.94 Da [1]. It represents an amino-truncated form of the 45-residue natural rat BNP prohormone and serves as the biologically active mature hormone [2].

Species-matched tool for rat cardiovascular and hemodynamic research models
NPR-A-preferring receptor pharmacology probe with reported cGMP pathway engagement
Disulfide-bridged mature hormone form; ring structure required for receptor binding

Why Rat BNP (1-32) Cannot Be Substituted


Substitution of rat BNP (1-32) with human BNP, porcine BNP, or structurally related peptides such as ANP or CNP introduces quantifiable and experimentally consequential differences in receptor binding affinity, functional potency, and metabolic clearance. Direct comparative pharmacological studies demonstrate that human BNP exhibits approximately 10-fold lower potency than rat BNP in rat model systems for diuretic and hypotensive effects, as well as for cGMP augmentation [1]. Furthermore, receptor selectivity profiling reveals distinct rank orders among ANP, BNP, and CNP for binding to NPR-A, NPR-B, and NPR-C, precluding functional equivalence [2]. Species-specific amino acid sequence divergence also alters receptor interaction kinetics and clearance receptor (NPR-C) affinity, with orthologous mutations producing opposite binding effects between rat and human NPR-C [3]. These documented differences necessitate compound-specific selection based on experimental species and intended receptor pathway targeting.

Human BNP

Reported lower potency in rat model systems; receptor binding, cGMP response, and diuretic endpoints may shift across species orthologs.

ANP / CNP

Distinct NPR-A, NPR-B, and NPR-C selectivity rank orders preclude functional equivalence; BNP preferentially engages NPR-A while CNP targets NPR-B.

Porcine BNP

Species-specific NPR-C clearance receptor affinity differences may alter pharmacokinetic profile; orthologous mutations produce opposite binding effects.

Rat BNP (1-32) Evidence-Based Selection


Receptor Binding & cGMP in Vascular Smooth Muscle

Rat BNP (1-32) binds to natriuretic peptide receptors in rat vascular smooth muscle cells with an IC₅₀ of 7.3 nM and stimulates cGMP accumulation with an EC₅₀ of 170 nM . Comparative cross-species analysis reveals that rat BNP demonstrates lower competitive binding activity against [¹²⁵I]α-hANP compared to human and porcine BNPs [1]. Within the natriuretic peptide family, the rank order of binding affinity for the clearance receptor (NPR-C) in rats is ANP > CNP > BNP, while the rank order for cGMP production via NPR-A is ANP ≥ BNP ≫ CNP [2].

NPR Binding & cGMP
Reported
IC₅₀ = 7.3 nM (binding); EC₅₀ = 170 nM (cGMP)
Supports species-matched receptor pharmacology studies in rat vascular smooth muscle cells
Human BNP ~10-fold less potent for cGMP in rat cells
Receptor binding cGMP assay Vascular smooth muscle

Rat vs. Human BNP Potency in Rodent Models

In a direct head-to-head pharmacological comparison, rat BNP, porcine BNP, and human BNP were evaluated in rats for diuretic and hypotensive effects, aortic relaxation, and cGMP augmentation [1]. Rat and porcine BNPs exhibited comparable activity to rat ANP for diuretic and hypotensive effects, while human BNP was approximately 10-fold less potent across these same parameters [1]. Rat BNP also demonstrated lower competitive binding activity against [¹²⁵I]α-hANP compared to porcine and human BNPs [1].

Species Potency Comparison
Head-to-head
Rat BNP ~10× more potent than human BNP in rat diuretic, hypotensive, and cGMP endpoints
Species-matched selection supports accurate model-response interpretation
In vivo rat studies; isolated aorta; cultured VSMCs
Species specificity In vivo pharmacology Diuresis

Vasorelaxation in Isolated Aortic Strips

Rat BNP-32 effectively mediates relaxation of norepinephrine-precontracted isolated rat aortic strips with an EC₅₀ of 6.7 nM . At a dosage of 3 µg/kg, rat BNP-32 elevates urine and urinary electrolyte outputs and induces hypotension in rats . Comparative data across species indicate that the vasorelaxant potency of rat BNP is consistent with that observed for porcine BNP, but diverges quantitatively from human BNP, which exhibits reduced potency in rat vascular preparations [1].

Aortic Vasorelaxation
Reported
EC₅₀ = 6.7 nM (rat aortic strip relaxation)
Benchmark reference for ex vivo vascular assay validation
3 µg/kg induces diuresis and hypotension in vivo
Vasorelaxation Aortic ring assay Ex vivo pharmacology

Metabolic Half-Life & Degradation Pathways

In vivo metabolism studies in rats infused with ¹²⁵I-BNP demonstrate that intact BNP disappears with a terminal half-life of 1.23 ± 0.35 min [1]. Degradation is mediated primarily by endopeptidase 24.11 (E-24.11) and angiotensin-converting enzyme (ACE), with phosphoramidon (E-24.11 inhibitor) extending half-life to 11.28 ± 0.49 min, captopril (ACE inhibitor) extending to 6.99 ± 0.34 min, and combined inhibition yielding a maximal extension to 15.3 ± 0.48 min [1]. In serum, the peptide degrades with a half-life of 4.6 ± 0.1 min [1]. Comparative analysis indicates that despite close homology between ANP and BNP, the two peptides undergo different clearance pathways [1].

Metabolic Half-Life
Class-level
t₁/₂ = 1.23 ± 0.35 min (in vivo); 4.6 ± 0.1 min (serum)
Informs acute infusion protocol timing and sample handling stability requirements
E-24.11 and ACE mediate degradation; distinct from ANP clearance
Peptide stability Half-life Metabolism

CNS Activity in Fear-Motivated Learning

In comparative CNS studies, porcine BNP (1-32) administered intracerebroventricularly to rats facilitates consolidation of passive avoidance response and delays extinction of active avoidance response in fear-motivated learning paradigms [1]. Structure-activity relationship studies using equimolar concentrations of pBNP (1-32) and pBNP (7-32) demonstrate that the ring structure is not absolutely essential for CNS activity, and that small fragments of BNP can retain biological activity in the central nervous system [1]. While this evidence derives from porcine BNP tested in rats, it establishes the CNS activity profile for the BNP family and provides a comparative framework for evaluating rat BNP in similar behavioral assays.

CNS Behavioral Activity
Data to verify
Porcine BNP active in fear-motivated learning paradigms; ring structure not essential for CNS effects
Supports CNS pharmacology study fit; direct rat BNP data recommended
ICV administration in rats; pBNP fragment data only
CNS activity Behavioral pharmacology Structure-activity relationship

NPR-A vs. NPR-B vs. NPR-C Selectivity

Using homologous assay systems with endogenous ligands and receptors of the same species, the natriuretic peptide family exhibits distinct receptor selectivity profiles [1]. The rank order of binding affinity for the clearance receptor (NPR-C) is ANP > CNP > BNP in both humans and rats [1]. For cGMP production via NPR-A (GC-A), the rank order is ANP ≥ BNP ≫ CNP [1]. For cGMP production via NPR-B (GC-B), the rank order is CNP > ANP ≥ BNP [1]. Orthologous mutations in NPR-C produce opposite binding effects between rat and human receptors, with mutations resulting in tighter binding for human NPR-C but weaker binding for rat NPR-C [2].

NPR Selectivity
Reported
NPR-A cGMP: ANP ≥ BNP ≫ CNP; NPR-C binding: ANP > CNP > BNP
Supports NPR-A-preferring pathway study design with minimal NPR-C engagement
Homologous ligand-receptor assay; orthologous NPR-C mutations species-differential
Receptor selectivity NPR-A NPR-C

Applications of Rat BNP (1-32)


In Vivo Hemodynamic & Diuretic Studies

Rat BNP (1-32) is the species-appropriate reagent for cardiovascular pharmacology studies in rat models. Direct comparative data demonstrate that human BNP exhibits approximately 10-fold lower potency than rat BNP for diuretic and hypotensive effects in rats, making rat BNP essential for accurate assessment of natriuretic peptide-mediated cardiovascular responses in rodent systems [1]. The compound effectively induces hypotension and increases urine output at 3 µg/kg dosing, with vasorelaxation of isolated aortic strips at EC₅₀ = 6.7 nM .

Receptor Pharmacology & Selectivity Profiling

Rat BNP (1-32) enables precise dissection of NPR-A versus NPR-B versus NPR-C signaling pathways in rat-derived cellular systems. The compound binds to natriuretic peptide receptors in rat vascular smooth muscle cells with IC₅₀ = 7.3 nM and stimulates cGMP accumulation with EC₅₀ = 170 nM [1]. Its distinct receptor selectivity profile—intermediate NPR-A activity, lowest NPR-B activity, and minimal NPR-C clearance receptor binding relative to ANP—allows researchers to selectively probe NPR-A-mediated signaling while minimizing confounding NPR-C engagement .

Heart Failure Model & Biomarker Validation

Rat BNP (1-32) is employed in the establishment of rat heart failure models via intravenous or intraventricular injection to simulate pathological BNP release and induce myocardial fibrosis and ventricular remodeling [1]. The peptide serves as a reference standard for developing and validating BNP detection assays in rat plasma and tissue samples. Understanding the distinct metabolic clearance of BNP (t₁/₂ ≈ 1.23 min) relative to its precursor fragments (NT-proBNP t₁/₂ ≈ 15.5-15.7 min) informs appropriate sample collection timing and biomarker interpretation in rodent cardiovascular safety studies .

Ex Vivo Vascular Reactivity & Signaling Assays

Rat BNP (1-32) provides a quantitative benchmark for ex vivo vascular pharmacology studies using isolated rat aortic preparations. The compound's vasorelaxant potency (EC₅₀ = 6.7 nM in norepinephrine-precontracted aortic strips) serves as a reference value for assay validation and enables comparison of experimental results across laboratories [1]. In cultured rat vascular smooth muscle cells, the compound's defined receptor binding parameters (IC₅₀ = 7.3 nM) and cGMP accumulation profile (EC₅₀ = 170 nM) facilitate quantitative assessment of natriuretic peptide signaling pathway modulation .

Application
Selection Property
Validation Focus
In Vivo Hemodynamic & Diuretic Studies
Species-matched cardiovascular response
Diuretic and hypotensive endpoint monitoring
Receptor Pharmacology & Selectivity Profiling
NPR-A-preferring binding profile
cGMP accumulation and receptor occupancy assays
Heart Failure Model & Biomarker Studies
Mature active hormone form
BNP assay validation and metabolic clearance timing
Ex Vivo Vascular Reactivity Assays
Vasorelaxant potency benchmark
Aortic strip relaxation and signaling pathway modulation

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